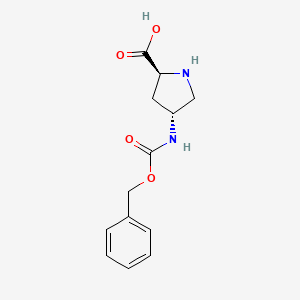

(2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

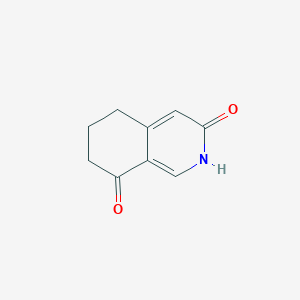

“(2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid” is a compound used in peptide synthesis . It is also known as an analog of Proline .

Molecular Structure Analysis

The molecular weight of this compound is 264.28 . The IUPAC name is (2S,4R)-4- { [ (benzyloxy)carbonyl]amino}-2-pyrrolidinecarboxylic acid . The InChI code is 1S/C13H16N2O4/c16-12 (17)11-6-10 (7-14-11)15-13 (18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2, (H,15,18) (H,16,17)/t10-,11+/m1/s1 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed, and in dry conditions between 2-8°C .科学的研究の応用

Influenza Neuraminidase Inhibition

(2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid derivatives have been studied for their potential as influenza neuraminidase inhibitors. One such compound, A-192558, demonstrated potent inhibition of influenza neuraminidase, which is a crucial enzyme in the life cycle of the influenza virus. The interaction of this compound with the enzyme's active site was confirmed through X-ray crystallographic structure analysis, highlighting its significance in antiviral research (Wang et al., 2001).

Redox-Annulations with α,β-Unsaturated Carbonyl Compounds

Cyclic amines like pyrrolidine, when subjected to redox-annulations with α,β-unsaturated aldehydes and ketones, lead to the formation of ring-fused pyrrolines. This process involves the generation of a conjugated azomethine ylide followed by electrocyclization and, in some cases, tautomerization. These pyrrolines can be further oxidized to pyrroles or reduced back to pyrrolidines, offering a versatile pathway for chemical synthesis (Kang et al., 2015).

Generation of N-Acyliminium Ions and Their Nucleophilic Trapping

A methodology for synthesizing 2-substituted pyrrolidines from alpha-amino acids using a process involving radical decarboxylation-oxidation has been developed. This method is effective for both cyclic and acyclic alpha-amino acid derivatives, generating N-acyliminium ions that can be trapped by various nucleophiles. Such a process is instrumental in producing a range of valuable chemical entities, including omega-amino aldehydes, aminolactone derivatives, and azasugar analogues (Boto et al., 2000).

Asymmetric Organocatalysts

4-Hydroxyproline-derived amino acids and amino amides containing various functional groups at the pyrrolidine ring have shown promise as asymmetric organocatalysts. These catalysts are utilized in various organic reactions like aldol reactions, Mannich reactions, and Michael additions. Their potential in green chemistry is particularly noteworthy, with some catalysts being recyclable and suitable for use in heterogeneous water systems (Zlotin, 2015).

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

(2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17)/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZIKOUKWSDDIU-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2640435.png)

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-hydroxyimino-acetamide](/img/structure/B2640438.png)

![4-{[(Thiophen-3-yl)methyl]amino}benzoic acid](/img/structure/B2640439.png)

![2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2640445.png)

![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)

![2-Chloro-N-[2-(1H-indazol-6-yl)ethyl]acetamide](/img/structure/B2640448.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2640449.png)

![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)

![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)